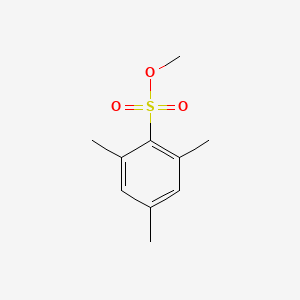

Methyl 2,4,6-trimethylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4,6-trimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-7-5-8(2)10(9(3)6-7)14(11,12)13-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXKHPUXNZJDDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536277 | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70920-59-1 | |

| Record name | Benzenesulfonic acid, 2,4,6-trimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70920-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,4,6-trimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 2,4,6-trimethylbenzenesulfonate: A Specialized Methylating Agent in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, is a potent and effective electrophilic methylating agent employed in a variety of organic transformations. Its utility stems from the excellent leaving group ability of the 2,4,6-trimethylbenzenesulfonate anion, facilitating the transfer of a methyl group to a wide range of nucleophiles. While sharing mechanistic similarities with other common methylating agents like methyl iodide and dimethyl sulfate, its unique steric and electronic properties offer distinct advantages in terms of reactivity, selectivity, and handling. This guide provides a comprehensive overview of its core applications, mechanistic underpinnings, and practical considerations for its use in research and development, with a particular focus on scenarios where it presents a superior alternative to more conventional reagents.

Introduction: Positioning a Niche Reagent

Methylation is a cornerstone transformation in organic synthesis, pivotal for modifying the biological activity, solubility, and metabolic stability of molecules.[1] The choice of methylating agent is therefore a critical decision, balancing reactivity with safety, cost, and scalability.[1] Methyl 2,4,6-trimethylbenzenesulfonate (MMS) has emerged as a valuable tool in the synthetic chemist's arsenal. It is a sulfonate ester that serves as a robust source of an electrophilic methyl group.[1]

This document serves as a technical guide for professionals in the chemical and pharmaceutical sciences, offering an in-depth analysis of Methyl 2,4,6-trimethylbenzenesulfonate. We will explore its mechanistic basis, compare its performance against other common methylating agents, detail its primary applications with exemplary protocols, and provide essential guidance on its synthesis and safe handling.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethylbenzenesulfonate

| Property | Value |

| IUPAC Name | Methyl 2,4,6-trimethylbenzenesulfonate |

| Synonyms | Methyl mesitylenesulfonate; 2,4,6-trimethylbenzenesulfonic acid methyl ester |

| CAS Number | 70920-59-1 |

| Molecular Formula | C₁₀H₁₄O₃S |

| Molecular Weight | 214.28 g/mol [2] |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Soluble in most organic solvents |

The Core Function: A Powerful and Selective Methylating Agent

Mechanistic Principles

The efficacy of Methyl 2,4,6-trimethylbenzenesulfonate as a methylating agent is rooted in the fundamental principles of nucleophilic substitution. The reaction proceeds via a classical SN2 mechanism, where a nucleophile attacks the electrophilic methyl group, displacing the mesitylenesulfonate anion.

The driving force for this reaction is the exceptional stability of the resulting 2,4,6-trimethylbenzenesulfonate (mesitylenesulfonate) anion. The negative charge is delocalized across the three oxygen atoms and further stabilized by the electron-withdrawing nature of the sulfonyl group and resonance with the aromatic ring. This makes it an excellent leaving group, rendering the methyl group highly susceptible to nucleophilic attack.

Caption: General SN2 mechanism for methylation.

Comparison with Common Methylating Agents

The decision to use Methyl 2,4,6-trimethylbenzenesulfonate is best made by comparing its profile to that of other widely used reagents. The sterically bulky mesityl group imparts a unique character, influencing its reactivity and handling properties.

Table 2: Comparative Analysis of Common Methylating Agents

| Agent | Formula | Reactivity | Key Advantages | Key Disadvantages |

| Methyl Iodide | CH₃I | High | Highly reactive, volatile (easy removal).[1] | Light-sensitive, suspected carcinogen, generates iodide waste.[1] |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Very High | Potent, cost-effective for industrial scale.[1] | Extremely toxic and carcinogenic, requires stringent handling.[1] |

| Methyl Triflate | CF₃SO₃CH₃ | Extremely High | One of the most powerful methylating agents.[3] | Very expensive, highly moisture-sensitive. |

| Methyl 2,4,6-trimethylbenzenesulfonate | C₁₀H₁₄O₃S | High | Less volatile and generally less toxic than DMS/MeI, stable, good for hindered substrates. | Higher molecular weight by-product, moderately high cost. |

| Dimethyl Carbonate | (CH₃O)₂CO | Moderate | "Green" reagent, low toxicity, biodegradable.[4] | Requires higher temperatures and base catalysis.[5] |

Key Applications in Organic Synthesis

Methyl 2,4,6-trimethylbenzenesulfonate is a versatile reagent for the methylation of various nucleophiles, including oxygen, nitrogen, and carbon centers.

O-Methylation of Phenols and Carboxylic Acids

A primary application is the synthesis of methyl ethers from phenols and methyl esters from carboxylic acids. It is particularly effective for substrates that are sterically hindered or sensitive to the harsh conditions sometimes required by less reactive agents.

This protocol details the methylation of a sterically hindered phenol, a transformation where less bulky reagents might fail or require forcing conditions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and reflux condenser, add 2,6-di-tert-butylphenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

-

Solvent Addition: Add anhydrous acetone or acetonitrile (approx. 0.1 M concentration relative to the phenol).

-

Reagent Addition: Add Methyl 2,4,6-trimethylbenzenesulfonate (1.2 eq) to the suspension via syringe.

-

Reaction: Heat the mixture to reflux (for acetone) or ~80 °C (for acetonitrile) and stir vigorously. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in diethyl ether and wash with 1 M NaOH (to remove unreacted phenol), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.

Causality: The use of a relatively strong base (K₂CO₃) is sufficient to deprotonate the phenol, generating the nucleophilic phenoxide. The polar aprotic solvent (acetone or acetonitrile) effectively solvates the cation without interfering with the SN2 reaction. Methyl 2,4,6-trimethylbenzenesulfonate is chosen for its high reactivity, which overcomes the steric hindrance imposed by the two tert-butyl groups.

N-Methylation of Amines and Heterocycles

The methylation of amines is crucial in drug development to modulate basicity and receptor binding. A significant challenge is controlling the degree of methylation to avoid the formation of undesired over-methylated products (secondary, tertiary, or quaternary ammonium salts).[6] The controlled reactivity of Methyl 2,4,6-trimethylbenzenesulfonate can be advantageous in achieving selective mono-methylation.

Caption: Experimental workflow for C-methylation of a ketone.

Synthesis and Safe Handling

Synthetic Route

Methyl 2,4,6-trimethylbenzenesulfonate is typically prepared via the esterification of 2,4,6-trimethylbenzenesulfonyl chloride with a methanol source. A common laboratory-scale method involves the reaction with sodium methoxide.[7]

Caption: Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate.

Safety and Handling Protocols

As a member of the sulfonate ester class, Methyl 2,4,6-trimethylbenzenesulfonate must be handled with care, as it is a potential genotoxic impurity (PGI) and shares hazards with other alkylating agents.[8]

-

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[9]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[9][10] It is classified as a substance that causes burns and may be harmful if inhaled or swallowed.[9] Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[10]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains. All materials contaminated with the reagent should be treated as hazardous waste.

Conclusion and Future Outlook

Methyl 2,4,6-trimethylbenzenesulfonate is more than just another methylating agent; it is a specialized tool that offers a unique combination of high reactivity and manageable handling properties. Its utility in overcoming steric hindrance and potentially offering greater control in N-methylation reactions makes it an invaluable reagent for complex synthetic challenges. For drug development professionals, its classification as a potential genotoxic impurity necessitates careful control and monitoring, but its synthetic advantages often justify the additional analytical burden. As synthetic targets become more complex, the strategic application of niche reagents like Methyl 2,4,6-trimethylbenzenesulfonate will continue to be a hallmark of innovative and efficient organic synthesis.

References

- Benchchem. A Comparative Guide to Methylation Agents and Strategies for the Synthesis of 2-Methylresorcinol.

- Fisher Scientific. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET.

- Merck Millipore. SAFETY DATA SHEET.

-

Wikipedia. Methylation. Available from: [Link]

- Sigma-Aldrich. SAFETY DATA SHEET.

-

Organic Syntheses. (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide. Available from: [Link]

-

Teasdale, A. et al. Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid. Organic Process Research & Development. Available from: [Link]

-

Tundo, P., & Perosa, A. Green organic syntheses: organic carbonates as methylating agents. Chemical Record. Available from: [Link]

-

Popiołek, Ł. et al. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. MDPI. Available from: [Link]

-

L.S.College, Muzaffarpur. Methylation. Available from: [Link]

- Google Patents. Method for preparing methyl benzenesulfonate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Methyl 2,4,6-triMethylbenzenesulfonate | 70920-59-1 [amp.chemicalbook.com]

- 3. Methylation - Wikipedia [en.wikipedia.org]

- 4. Green organic syntheses: organic carbonates as methylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. CN102351750A - Method for preparing methyl benzenesulfonate - Google Patents [patents.google.com]

- 8. pqri.org [pqri.org]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2,4,6-trimethylbenzenesulfonate

<

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 2,4,6-trimethylbenzenesulfonate, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of its preparation and analysis, ensuring scientific integrity and providing actionable insights.

Introduction: The Significance of Methyl 2,4,6-trimethylbenzenesulfonate

Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, belongs to the class of sulfonate esters. These compounds are of significant interest in organic chemistry due to the excellent leaving group ability of the sulfonate moiety, which is a very weak base due to the resonance stabilization of its negative charge.[1] This property makes sulfonate esters, including the title compound, valuable reagents in nucleophilic substitution and elimination reactions.[1] The bulky 2,4,6-trimethylphenyl (mesityl) group can impart specific steric and electronic properties to the molecule, influencing its reactivity and making it a useful tool in complex organic syntheses.

Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate: Principles and Strategy

The most common and efficient method for the synthesis of sulfonate esters is the reaction of a sulfonyl chloride with an alcohol in the presence of a base.[2] This general principle is applied to the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate, where 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) reacts with methanol.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate.

The causality behind this experimental choice lies in the high reactivity of the sulfonyl chloride's sulfur atom towards nucleophilic attack by the alcohol's oxygen. The presence of a base, typically a non-nucleophilic amine like pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This prevents the protonation of the alcohol and the potential for side reactions.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the laboratory-scale synthesis of Methyl 2,4,6-trimethylbenzenesulfonate.

Materials and Equipment:

-

2,4,6-Trimethylbenzenesulfonyl chloride (Mesitylenesulfonyl chloride)[4]

-

Anhydrous Methanol

-

Anhydrous Pyridine

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4,6-trimethylbenzenesulfonyl chloride (1 equivalent) in anhydrous diethyl ether. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Reagents: To the cooled solution, add anhydrous pyridine (1.2 equivalents) dropwise. Following this, add anhydrous methanol (1.1 equivalents) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 2,4,6-trimethylbenzenesulfonate can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a white crystalline solid.

Characterization: Validating the Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Methyl 2,4,6-trimethylbenzenesulfonate. The following spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The ¹H NMR spectrum of Methyl 2,4,6-trimethylbenzenesulfonate is expected to show distinct signals corresponding to the different types of protons in the molecule.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Expected Chemical Shifts (δ, ppm) | Assignment |

| ¹H NMR (in CDCl₃) | |

| ~2.3 | Singlet, 9H (three methyl groups on the benzene ring) |

| ~3.8 | Singlet, 3H (methoxy group) |

| ~6.9 | Singlet, 2H (aromatic protons) |

| ¹³C NMR (in CDCl₃) | |

| ~21 | Methyl carbons (ring) |

| ~56 | Methoxy carbon |

| ~132 | Aromatic C-H |

| ~139 | Aromatic C-CH₃ |

| ~143 | Aromatic C-SO₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 2,4,6-trimethylbenzenesulfonate will exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3000-2850 | C-H stretching (aliphatic) |

| ~1600, ~1470 | C=C stretching (aromatic ring) |

| ~1360 | S=O asymmetric stretching (sulfonate) |

| ~1170 | S=O symmetric stretching (sulfonate) |

| ~980 | S-O-C stretching |

These characteristic stretches, particularly the strong absorptions for the S=O bonds, are indicative of the sulfonate ester functionality.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Methyl 2,4,6-trimethylbenzenesulfonate (C₁₀H₁₄O₃S), the expected molecular weight is approximately 214.28 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 214, along with characteristic fragment ions.

Characterization Workflow:

Caption: Workflow for the characterization of Methyl 2,4,6-trimethylbenzenesulfonate.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

-

2,4,6-Trimethylbenzenesulfonyl chloride: Corrosive. Causes severe skin burns and eye damage.[6] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methanol: Flammable and toxic. Avoid inhalation and skin contact.

-

Pyridine: Flammable, harmful if swallowed, and may cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][7]

Conclusion

This guide has provided a detailed, scientifically grounded framework for the synthesis and characterization of Methyl 2,4,6-trimethylbenzenesulfonate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently prepare and validate this important chemical intermediate for their specific applications. The combination of a robust synthetic method and comprehensive analytical characterization ensures the production of a high-purity compound suitable for demanding research and development endeavors.

References

-

European Journal of Chemistry. (2024, September 30). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

-

Periodic Chemistry. (2019, February 25). Sulfonate Esters. Retrieved from [Link]

-

NIST. (n.d.). Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. periodicchemistry.com [periodicchemistry.com]

- 2. eurjchem.com [eurjchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Mesitylenesulfonyl chloride 99 773-64-8 [sigmaaldrich.com]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Molecular Structure and Properties of Methyl 2,4,6-trimethylbenzenesulfonate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethylbenzenesulfonate, also known as 2,4,6-trimethylbenzenesulfonic acid methyl ester, is an organic compound belonging to the class of sulfonate esters.[1] With the Chemical Abstracts Service (CAS) number 70920-59-1, this molecule serves as a valuable reagent and building block in synthetic organic chemistry.[1][2] Its structure, characterized by a sterically hindered aromatic ring and a reactive sulfonate ester group, imparts specific chemical properties that are leveraged in various synthetic transformations. This guide provides an in-depth analysis of its molecular structure, a precise determination of its molecular weight, and an overview of the analytical protocols essential for its characterization, offering a foundational resource for professionals in chemical research and development.

Molecular Structure and Composition

Structural Elucidation

The molecular architecture of Methyl 2,4,6-trimethylbenzenesulfonate is defined by two primary components: a mesitylene (2,4,6-trimethylbenzene) core and a methyl sulfonate ester functional group.

-

Mesitylene Core: The benzene ring is substituted with three methyl groups at the 2, 4, and 6 positions. This symmetrical substitution pattern creates significant steric hindrance around the sulfonate group, which can influence its reactivity and conformational preferences.

-

Sulfonate Ester Group (-SO₃CH₃): A sulfur atom is double-bonded to two oxygen atoms and single-bonded to a third oxygen, which is in turn bonded to a methyl group (the ester portion). This functional group is a derivative of sulfonic acid and is known to be a good leaving group in nucleophilic substitution reactions.

The complete IUPAC name, Methyl 2,4,6-trimethylbenzenesulfonate, precisely describes this arrangement.

Molecular Visualization

The 2D chemical structure can be represented to clarify the connectivity of the atoms.

Caption: 2D structure of Methyl 2,4,6-trimethylbenzenesulfonate.

Molecular Formula and Weight

The molecular formula for Methyl 2,4,6-trimethylbenzenesulfonate is C₁₀H₁₄O₃S.[1] The molecular weight is calculated by summing the atomic weights of each constituent atom.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 10 | 12.011 | 120.11 |

| Hydrogen (H) | 14 | 1.008 | 14.112 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Sulfur (S) | 1 | 32.06 | 32.06 |

| Total | 214.28 |

The formula weight is confirmed to be 214.28 g/mol by multiple chemical data sources.[1]

Physicochemical Data Summary

The fundamental properties and identifiers for Methyl 2,4,6-trimethylbenzenesulfonate are consolidated below for quick reference.

| Property | Value | Source |

| IUPAC Name | Methyl 2,4,6-trimethylbenzenesulfonate | - |

| Synonym | 2,4,6-trimethylbenzenesulfonic acid methyl ester | [1] |

| CAS Number | 70920-59-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₃S | [1] |

| Molecular Weight | 214.28 g/mol | [1] |

| Canonical SMILES | Cc1cc(C)c(c(C)c1)S(=O)(=O)OC | - |

Synthesis Pathway and Workflow

Synthetic Rationale

The synthesis of sulfonate esters is most commonly achieved through the esterification of a corresponding sulfonyl chloride. For Methyl 2,4,6-trimethylbenzenesulfonate, the logical precursors are 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride) and methanol. A similar, well-documented industrial process involves the reaction of benzenesulfonyl chloride with sodium methoxide to produce methyl benzenesulfonate.[3] This approach is favored due to the high reactivity of the sulfonyl chloride and the ready availability of the alcohol or its corresponding alkoxide. The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur center.

Experimental Workflow: Esterification Protocol

The following is a representative protocol for the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate.

Step 1: Reaction Setup

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,4,6-trimethylbenzenesulfonyl chloride.

-

Anhydrous solvent (e.g., dichloromethane or THF) is added to dissolve the sulfonyl chloride.

-

The flask is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.

Step 2: Reagent Addition

-

A solution of methanol and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same anhydrous solvent is prepared. The base acts as a scavenger for the HCl byproduct.

-

This solution is added dropwise to the stirred sulfonyl chloride solution over 30-60 minutes, maintaining the temperature at 0 °C.

Step 3: Reaction and Quenching

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 4: Extraction and Purification

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by flash column chromatography on silica gel to yield the pure Methyl 2,4,6-trimethylbenzenesulfonate.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate.

Analytical Characterization

To confirm the identity, structure, and purity of synthesized Methyl 2,4,6-trimethylbenzenesulfonate, a combination of spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules in solution.

-

¹H NMR: The proton NMR spectrum is expected to be highly informative and relatively simple due to the molecule's symmetry.

-

A singlet integrating to 3H for the methyl ester protons (-O-CH₃).

-

A singlet integrating to 2H for the two equivalent aromatic protons.

-

A singlet integrating to 6H for the two equivalent methyl groups at positions 2 and 6.

-

A singlet integrating to 3H for the methyl group at position 4.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

A signal for the methyl ester carbon.

-

Signals for the four distinct types of aromatic carbons.

-

Signals for the two distinct types of methyl carbons attached to the ring.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Principle: The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured.

-

Expected Result: For Methyl 2,4,6-trimethylbenzenesulfonate, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight, approximately 214.28. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Principle: Different chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate.

-

Expected Absorptions:

-

S=O Asymmetric & Symmetric Stretching: Strong absorption bands typically appear in the regions of 1350-1300 cm⁻¹ and 1170-1120 cm⁻¹, characteristic of a sulfonate group.

-

C-O Stretching: An absorption band in the 1000-960 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

-

C-H Stretching: Peaks for aromatic C-H bonds appear just above 3000 cm⁻¹, while those for aliphatic (methyl) C-H bonds appear just below 3000 cm⁻¹.

-

Conclusion

Methyl 2,4,6-trimethylbenzenesulfonate is a well-defined organic molecule with a molecular formula of C₁₀H₁₄O₃S and a molecular weight of 214.28 g/mol .[1] Its structure, featuring a sterically crowded mesitylene ring attached to a methyl sulfonate ester, can be synthesized through standard esterification protocols and unambiguously verified using a suite of modern analytical techniques including NMR, MS, and IR spectroscopy. This guide provides the core structural and analytical framework necessary for the confident use of this compound in advanced chemical research and drug development applications.

References

-

Axios Research. Methyl 2,4,6-Trimethoxybenzenesulfonate. Available from: [Link]

-

PubChem. 2,4,6-Trimethylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

-

MDPI. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules. Available from: [Link]

-

Chemsrc. Methyl 2,4,6-trimethylbenzenesulfonate | CAS#:70920-59-1. Available from: [Link]

-

PubChem. Benzenesulfonic acid, 2,4,6-trimethyl-, sodium salt (1:1). National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

ResearchGate. The synthesis of novel 2,4,6-trimethylbenzenesulfonyl hydrazones. Available from: [Link]

-

PubChem. 2,4,6-Trimethylbenzoic acid methyl ester. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Benzenesulfonyl chloride, 2,4,6-trimethyl-. NIST Chemistry WebBook. Available from: [Link]

-

CAS Common Chemistry. Uscharidin. American Chemical Society. Available from: [Link]

- Google Patents. CN102351750A - Method for preparing methyl benzenesulfonate.

- Google Patents. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

Sources

Spectroscopic Characterization of Methyl 2,4,6-trimethylbenzenesulfonate: A Technical Guide

Introduction

Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, is a member of the sulfonate ester class of organic compounds. Sulfonate esters are notable for their utility as leaving groups in nucleophilic substitution reactions and their applications in organic synthesis. A thorough understanding of the structural and electronic properties of these molecules is paramount for their effective application. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide a detailed fingerprint of the molecular structure. This guide offers an in-depth analysis of the predicted spectroscopic data for Methyl 2,4,6-trimethylbenzenesulfonate, providing researchers, scientists, and drug development professionals with a foundational understanding of its key spectral features.

Molecular Structure and Spectroscopic Rationale

The structure of Methyl 2,4,6-trimethylbenzenesulfonate combines a sterically hindered aromatic ring (mesitylene) with a methyl sulfonate ester group. This unique combination of a bulky, electron-rich aromatic system and an electron-withdrawing sulfonate group dictates its characteristic spectroscopic properties. The symmetry of the 2,4,6-trisubstituted benzene ring significantly simplifies the aromatic region of the NMR spectra.

Caption: Molecular Structure of Methyl 2,4,6-trimethylbenzenesulfonate.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum of Methyl 2,4,6-trimethylbenzenesulfonate is predicted to be relatively simple due to the high degree of symmetry in the mesitylene ring.

Table 1: Predicted ¹H NMR Data for Methyl 2,4,6-trimethylbenzenesulfonate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.8 - 7.0 | s | 2H | Ar-H | The two aromatic protons are chemically equivalent due to the symmetrical substitution pattern, resulting in a singlet. The electron-donating methyl groups shield these protons, shifting them upfield compared to unsubstituted benzene (7.34 ppm). |

| ~3.8 - 4.0 | s | 3H | O-CH₃ | The methyl protons of the ester group are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift. |

| ~2.6 - 2.8 | s | 6H | Ar-CH₃ (ortho) | The two methyl groups ortho to the sulfonate group are equivalent and appear as a single peak. |

| ~2.3 - 2.4 | s | 3H | Ar-CH₃ (para) | The methyl group para to the sulfonate group is in a unique chemical environment and appears as a distinct singlet. |

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is also simplified by the molecular symmetry.

Table 2: Predicted ¹³C NMR Data for Methyl 2,4,6-trimethylbenzenesulfonate

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~143 - 145 | Ar-C (para) | The carbon atom para to the sulfonate group and bearing a methyl group is expected at this chemical shift. |

| ~140 - 142 | Ar-C (ortho) | The two equivalent carbon atoms ortho to the sulfonate group and bearing methyl groups. |

| ~132 - 134 | Ar-C (ipso) | The carbon atom directly attached to the sulfonate group. |

| ~130 - 132 | Ar-CH | The two equivalent aromatic methine carbons. |

| ~55 - 58 | O-CH₃ | The carbon of the methyl ester is deshielded by the oxygen atom. |

| ~22 - 24 | Ar-CH₃ (ortho) | The carbons of the two equivalent ortho methyl groups. |

| ~20 - 22 | Ar-CH₃ (para) | The carbon of the para methyl group. |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will show characteristic absorption bands for the sulfonate ester and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands for Methyl 2,4,6-trimethylbenzenesulfonate

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| ~3100 - 3000 | C-H stretch (aromatic) | Medium | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| ~2980 - 2850 | C-H stretch (aliphatic) | Medium | Stretching vibrations of the methyl C-H bonds. |

| ~1600, ~1470 | C=C stretch (aromatic) | Medium-Strong | Characteristic skeletal vibrations of the benzene ring. |

| ~1370 - 1350 | S=O asymmetric stretch | Strong | A strong and characteristic absorption for sulfonate esters. |

| ~1190 - 1170 | S=O symmetric stretch | Strong | Another strong and characteristic absorption for the sulfonate group. |

| ~1000 - 960 | S-O-C stretch | Strong | Stretching vibration of the single bond between sulfur and the ester oxygen. |

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Methyl 2,4,6-trimethylbenzenesulfonate.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

A wider spectral width will be necessary (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

-

IR Spectroscopy Sample Preparation and Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of Methyl 2,4,6-trimethylbenzenesulfonate.

Conclusion

The predicted ¹H NMR, ¹³C NMR, and IR spectra of Methyl 2,4,6-trimethylbenzenesulfonate provide a detailed and consistent picture of its molecular structure. The high degree of symmetry in the mesityl group leads to simplified NMR spectra, while the sulfonate ester functionality gives rise to strong, characteristic absorption bands in the IR spectrum. This guide serves as a valuable resource for the identification and characterization of this compound and provides a framework for the spectroscopic analysis of related sulfonate esters. The presented protocols and interpretations are grounded in established spectroscopic principles and data from analogous molecules, ensuring a high degree of scientific integrity.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

MDPI: Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

-

Doc Brown's Chemistry: proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]

An In-depth Technical Guide to the Solubility of Methyl 2,4,6-trimethylbenzenesulfonate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of methyl 2,4,6-trimethylbenzenesulfonate (CAS 70920-59-1), a key intermediate in organic synthesis. In the absence of extensive published quantitative data, this document focuses on the foundational principles governing its solubility. It offers a detailed theoretical framework based on molecular structure analysis and provides robust, step-by-step experimental protocols for researchers to accurately determine solubility in a variety of common organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in solution for reaction optimization, purification, and formulation.

Introduction: The Importance of Solubility in Synthesis and Development

Methyl 2,4,6-trimethylbenzenesulfonate, a member of the sulfonate ester family, is a versatile reagent in organic chemistry, often employed as a methylating agent. The success of synthetic transformations, as well as the efficiency of subsequent purification and isolation procedures, are intrinsically linked to the solubility of all components within the reaction mixture. An optimal solvent system ensures homogeneity, influences reaction rates, and can be critical in preventing side reactions or precipitation issues. For drug development professionals, understanding the solubility profile of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of process development, ensuring scalability and reproducibility.

This guide will first deconstruct the molecular structure of methyl 2,4,6-trimethylbenzenesulfonate to predict its general solubility behavior. Following this theoretical analysis, a detailed experimental workflow is presented to empower researchers to generate precise, application-specific solubility data.

Theoretical Solubility Profile of Methyl 2,4,6-trimethylbenzenesulfonate

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play, including dispersion forces, dipole-dipole interactions, and hydrogen bonding. By examining the structure of methyl 2,4,6-trimethylbenzenesulfonate, we can infer its polarity and predict its affinity for various classes of organic solvents.

Molecular Structure Analysis:

-

Aromatic Ring: The benzene ring substituted with three methyl groups (the mesitylene moiety) is a large, nonpolar, and sterically hindered component. This region of the molecule will favor interactions with nonpolar solvents through van der Waals forces.

-

Sulfonate Ester Group (-SO₂-O-CH₃): The sulfonate ester functional group is highly polar due to the electronegative oxygen atoms double-bonded to the sulfur atom, creating a significant dipole moment. This polar head will seek to interact with polar solvents.

-

Overall Polarity: The molecule possesses a distinct amphiphilic character, with a large nonpolar region and a highly polar functional group. The bulky mesitylene group may partially shield the polarity of the sulfonate ester, influencing its interactions with solvents. Generally, sulfonate esters are known to have limited solubility in many organic solvents[1][2][3][4].

Predicted Solubility:

Based on this structural analysis, we can formulate a hypothesis regarding the solubility of methyl 2,4,6-trimethylbenzenesulfonate in common organic solvents:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can effectively solvate both the polar sulfonate group and the nonpolar aromatic ring. Examples include dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

-

Moderate Solubility: Possible in some polar protic solvents like isopropanol and ethanol, although the potential for hydrogen bonding with the solvent is limited for the solute.

-

Low to Insoluble: Expected in highly nonpolar solvents such as hexanes and heptane, which will not favorably interact with the polar sulfonate ester group. Conversely, very polar protic solvents like methanol and water are also expected to be poor solvents due to the large, nonpolar mesitylene moiety.

The following table provides a qualitative prediction of solubility based on the "like dissolves like" principle and the relative polarity of common organic solvents[5][6][7].

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Insoluble | The highly polar sulfonate ester group is incompatible with the nonpolar nature of hexane. |

| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | The aromatic nature of toluene may offer some affinity for the mesitylene ring, but the polar head will limit solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM's moderate polarity can effectively solvate both the nonpolar and polar regions of the molecule. |

| Diethyl Ether | Slightly Polar | Sparingly Soluble | The ether offers some polarity but may not be sufficient to fully dissolve the compound. |

| Ethyl Acetate | Polar Aprotic | Soluble | A good balance of polarity to interact with both ends of the solute molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Similar to ethyl acetate, THF is a versatile solvent for compounds with mixed polarity. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group should interact well with the sulfonate ester. |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | A highly polar solvent that may not sufficiently solvate the nonpolar mesitylene group. |

| Isopropanol | Polar Protic | Sparingly Soluble | The alkyl chain provides some nonpolar character, but the hydrogen bonding network may not favor the solute. |

| Ethanol | Polar Protic | Sparingly to Insoluble | Similar to isopropanol, but with increased polarity, likely leading to lower solubility. |

| Methanol | Polar Protic | Insoluble | The high polarity and strong hydrogen bonding network of methanol will likely exclude the nonpolar part of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A very strong polar aprotic solvent that is often effective at dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a powerful polar aprotic solvent. |

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate process development. The following sections provide detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment: A Rapid Screening Method

This method allows for a quick determination of whether a compound is soluble, partially soluble, or insoluble in a range of solvents at a given concentration.

Materials:

-

Methyl 2,4,6-trimethylbenzenesulfonate

-

A selection of organic solvents (e.g., from the table above)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Add approximately 10 mg of methyl 2,4,6-trimethylbenzenesulfonate to a clean, dry test tube.

-

Solvent Addition: Add 0.5 mL of the selected solvent to the test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for 60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, yielding a clear solution.

-

Partially Soluble: Some solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent.

The following diagram illustrates the workflow for this qualitative assessment.

Caption: Workflow for Qualitative Solubility Assessment.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility values, the isothermal shake-flask method is a reliable and widely used technique. This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.

Materials and Equipment:

-

Methyl 2,4,6-trimethylbenzenesulfonate

-

Selected organic solvents

-

Sealable glass vials or flasks

-

Analytical balance

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique (e.g., quantitative NMR).

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl 2,4,6-trimethylbenzenesulfonate to a known volume of the chosen solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum equilibration time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, stop the agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic solid particles that could lead to an overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of methyl 2,4,6-trimethylbenzenesulfonate in the diluted solution using a validated HPLC method or another appropriate analytical technique.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

The following diagram outlines the quantitative solubility determination workflow.

Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.

Causality in Experimental Design and Self-Validation

The protocols described are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data.

-

Use of Excess Solute: The presence of undissolved solid throughout the equilibration period is a visual confirmation that the solution has reached saturation. This is a fundamental control for the shake-flask method.

-

Constant Temperature: Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for achieving a true equilibrium and for the reproducibility of the results.

-

Equilibration Time: Allowing sufficient time for equilibration ensures that the dissolution process has reached its thermodynamic endpoint. A pilot study to confirm the time to reach a plateau in concentration is recommended for the highest accuracy.

-

Filtration: The filtration step is crucial to prevent undissolved microparticles from being carried over into the analytical sample, which is a common source of error.

-

Validated Analytical Method: The use of a validated, sensitive, and specific analytical method like HPLC ensures that the concentration of the solute is measured accurately and without interference from impurities. A calibration curve with a high correlation coefficient (R² > 0.999) is essential for reliable quantification.

Conclusion

While a comprehensive, publicly available database on the solubility of methyl 2,4,6-trimethylbenzenesulfonate is lacking, a systematic approach based on fundamental chemical principles and robust experimental design can provide the necessary data for any research or development application. The theoretical analysis presented here, based on the molecule's amphiphilic nature, predicts good solubility in moderately polar aprotic solvents and poor solubility in very polar or nonpolar solvents. For definitive quantitative data, the detailed shake-flask protocol provides a reliable and accurate methodology. By following the outlined procedures, researchers and drug development professionals can confidently determine the solubility of methyl 2,4,6-trimethylbenzenesulfonate, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

References

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

-

University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

-

LibreTexts Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. figshare.com [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzenesulfonate: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Sterically Hindered Methylating Agent in the Chemical Landscape

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in a research setting.

| Property | Value | Reference |

| CAS Number | 70920-59-1 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₄O₃S | [2] |

| Molecular Weight | 214.28 g/mol | [4] |

| Melting Point | 41-43 °C | [5] |

| Appearance | Solid | |

| Purity (Typical) | ~97% | [1] |

Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate: A Methodological Deep Dive

The synthesis of Methyl 2,4,6-trimethylbenzenesulfonate is most logically achieved through the esterification of its corresponding sulfonyl chloride, 2,4,6-trimethylbenzenesulfonyl chloride, with methanol. This approach is a standard and reliable method for the preparation of sulfonate esters.[6]

Part 1: Synthesis of the Precursor - 2,4,6-Trimethylbenzenesulfonyl Chloride

The journey to obtaining the target methyl ester begins with the synthesis of its immediate precursor, 2,4,6-trimethylbenzenesulfonyl chloride (mesitylenesulfonyl chloride).

Reaction:

Experimental Protocol:

-

In a flask equipped with a dropping funnel and a stirrer, and cooled to 0°C, place chlorosulfonic acid (e.g., 0.69 mol).[7]

-

Slowly add mesitylene (1,3,5-trimethylbenzene) (e.g., 0.25 mol) dropwise to the cooled chlorosulfonic acid over a period of approximately 30 minutes, maintaining the low temperature.[7]

-

After the addition is complete, continue stirring the reaction mixture for an additional hour.[7]

-

Carefully pour the reaction mixture onto crushed ice.[7]

-

The solid precipitate, 2,4,6-trimethylbenzenesulfonyl chloride, can then be collected by filtration. This procedure typically yields the product in high purity.[7]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction between mesitylene and chlorosulfonic acid is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent the formation of unwanted byproducts.

-

Slow Addition: Dropwise addition of mesitylene ensures that the reaction temperature remains controlled and prevents localized overheating.

-

Quenching on Ice: Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the less water-soluble sulfonyl chloride product.

Part 2: Esterification to Methyl 2,4,6-trimethylbenzenesulfonate

With the sulfonyl chloride in hand, the final step is the esterification with methanol.

Reaction:

Sources

- 1. Methyl 2,4,6-trimethylbenzenesulfonate | CymitQuimica [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. 70920-59-1 | Methyl 2,4,6-trimethylbenzenesulfonate - AiFChem [aifchem.com]

- 4. methyl 2,4,6-trimethylbenzenesulfonate;CAS No.:70920-59-1 [chemshuttle.com]

- 5. AB491269 | CAS 70920-59-1 – abcr Gute Chemie [abcr.com]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

The Emerging Role of Methyl 2,4,6-trimethylbenzenesulfonate in Advanced Materials: A Technical Guide

Foreword: Unveiling the Potential of a Versatile Sulfonate Ester

In the dynamic landscape of materials science, the pursuit of novel molecules to unlock advanced functionalities is perpetual. Methyl 2,4,6-trimethylbenzenesulfonate, a sulfonate ester bearing the sterically hindered mesityl group, is emerging from the broader family of organic sulfonates as a compound of significant interest. While its applications are still being explored, its unique structural characteristics—a reactive methylating agent and a bulky, hydrophobic aromatic scaffold—suggest a multifaceted role in the design and synthesis of next-generation materials. This technical guide provides a comprehensive overview of the core properties of Methyl 2,4,6-trimethylbenzenesulfonate and delineates its potential applications in polymer chemistry, surface engineering, and organic electronics. We will explore the mechanistic underpinnings of its reactivity and provide foundational experimental protocols to inspire further research and development.

Core Molecular Attributes of Methyl 2,4,6-trimethylbenzenesulfonate

Methyl 2,4,6-trimethylbenzenesulfonate, also known as methyl mesitylenesulfonate, possesses a distinct molecular architecture that dictates its chemical behavior.

Table 1: Physicochemical Properties of Methyl 2,4,6-trimethylbenzenesulfonate

| Property | Value | Reference |

| CAS Number | 70920-59-1 | [1][2] |

| Molecular Formula | C₁₀H₁₄O₃S | [2] |

| Molecular Weight | 214.28 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Key Functional Groups | Sulfonate ester, Mesityl group | N/A |

The central feature of this molecule is the sulfonate ester group (-SO₂-O-). The mesitylenesulfonate is an excellent leaving group, making the methyl group susceptible to nucleophilic attack. This positions the molecule as a potent methylating agent, analogous to other methyl sulfonates like methyl methanesulfonate.[3] The presence of the 2,4,6-trimethylphenyl (mesityl) group provides significant steric hindrance around the sulfonate moiety. This steric bulk can influence its reactivity and impart unique solubility and thermal characteristics to materials it is incorporated into.

Potential Applications in Polymer Science

The dual functionality of Methyl 2,4,6-trimethylbenzenesulfonate as both a methylating agent and a molecule with a bulky side group opens up intriguing possibilities in polymer synthesis and modification.

Post-Polymerization Modification: A Tool for Functionalization

Post-polymerization modification is a powerful strategy to introduce new functionalities into existing polymer backbones. Methyl 2,4,6-trimethylbenzenesulfonate can be employed as a selective methylating agent to alter the properties of polymers containing nucleophilic pendant groups.

For instance, polymers with pendant amine or hydroxyl groups can be methylated to modify their polarity, solubility, and reactivity.[4] The methylation of a polymer can convert a non-reactive polymer into a more reactive one, enabling further functionalization.[4]

Diagram 1: Proposed Post-Polymerization Methylation Workflow

Caption: Workflow for post-polymerization methylation.

Monomer Synthesis and Polymerization

While direct polymerization of Methyl 2,4,6-trimethylbenzenesulfonate is unlikely, the mesityl group can be incorporated into novel monomers. For example, a vinyl or other polymerizable group could be attached to the mesityl ring, creating a monomer that, when polymerized, would yield a polymer with pendant methylsulfonate groups. The steric bulk of the mesityl group could influence the polymer's tacticity and chain rigidity, potentially leading to materials with high glass transition temperatures and altered mechanical properties, similar to what has been observed for poly(2,4,6-trimethylstyrene).[5]

Surface Functionalization and Engineering

The reactivity of Methyl 2,4,6-trimethylbenzenesulfonate can be harnessed to modify the surfaces of various materials, altering their hydrophobicity, reactivity, and biocompatibility.

Covalent Surface Modification

Surfaces rich in nucleophilic groups, such as hydroxylated silica or plasma-treated polymers, can be functionalized through reaction with Methyl 2,4,6-trimethylbenzenesulfonate. This would result in the covalent attachment of methyl groups to the surface, a process known as "methylation." This modification can significantly increase the hydrophobicity of a surface.

Diagram 2: Surface Methylation Signaling Pathway

Caption: Pathway of surface methylation.

This surface modification could be valuable in applications requiring controlled wetting, such as in microfluidics, or for reducing the surface energy of materials to prevent biofouling.

Preparation of Initiator-Functionalized Surfaces

The mesitylenesulfonate group is a good leaving group. It is conceivable that surfaces could be functionalized with 2,4,6-trimethylbenzenesulfonate moieties, which could then act as initiation sites for surface-initiated polymerization techniques, such as atom transfer radical polymerization (ATRP) or related methods. This would involve a preliminary step of attaching a molecule containing the mesitylenesulfonate group to the surface, from which polymer brushes could then be grown.

Applications in Organic Electronics

The incorporation of the bulky and hydrophobic mesityl group into organic electronic materials could offer advantages in controlling morphology and solubility.

Solution-processed organic semiconductors are crucial for the fabrication of flexible and low-cost electronic devices like organic field-effect transistors (OFETs). The solubility of these materials in common organic solvents is a key parameter. The introduction of the 2,4,6-trimethylphenyl group, either as a side chain on a conjugated polymer or as part of a small molecule semiconductor, could enhance solubility and influence the solid-state packing of the material, which in turn affects charge transport properties. While direct use of Methyl 2,4,6-trimethylbenzenesulfonate in a device is not its primary proposed application, its utility in the synthesis of bespoke organic semiconductors is a promising avenue.

Experimental Protocols: Foundational Methodologies

The following protocols are proposed as starting points for exploring the potential applications of Methyl 2,4,6-trimethylbenzenesulfonate in materials science.

Protocol: Methylation of a Hydroxyl-Terminated Polymer

Objective: To introduce methyl groups onto a polymer backbone containing pendant hydroxyl groups.

Materials:

-

Polymer with hydroxyl groups (e.g., Poly(vinyl alcohol))

-

Methyl 2,4,6-trimethylbenzenesulfonate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)

-

Methanol (for precipitation)

-

Dialysis tubing (if applicable)

Procedure:

-

Dissolve the hydroxyl-containing polymer in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Proton Sponge® (1.5 equivalents per hydroxyl group) to the solution and stir until dissolved.

-

In a separate flask, dissolve Methyl 2,4,6-trimethylbenzenesulfonate (1.2 equivalents per hydroxyl group) in a minimal amount of anhydrous DMF.

-

Add the Methyl 2,4,6-trimethylbenzenesulfonate solution dropwise to the polymer solution at room temperature.

-

Allow the reaction to stir at 50 °C for 24-48 hours. Monitor the reaction progress by taking aliquots and analyzing via FTIR or ¹H NMR for the disappearance of the -OH signal and the appearance of an -O-CH₃ signal.

-

Upon completion, cool the reaction mixture to room temperature.

-

Precipitate the methylated polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

-

Collect the precipitate by filtration, wash with fresh methanol, and dry under vacuum.

-

For further purification, the polymer can be redissolved in a suitable solvent and purified by dialysis to remove any remaining low molecular weight impurities.

-

Characterize the final product using FTIR, ¹H NMR, and Gel Permeation Chromatography (GPC) to confirm methylation and assess any changes in molecular weight.

Protocol: Hydrophobization of a Silica Surface

Objective: To increase the hydrophobicity of a silica surface through methylation.

Materials:

-

Silicon wafers or silica gel

-

Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Anhydrous toluene

-

Triethylamine (distilled)

-

Methyl 2,4,6-trimethylbenzenesulfonate

-

Acetone and isopropanol (for rinsing)

Procedure:

-

Clean the silica substrates by sonicating in acetone and isopropanol for 15 minutes each, then dry with a stream of nitrogen.

-

Activate the surface by immersing the substrates in piranha solution for 30 minutes at 80 °C. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates copiously with deionized water and dry with a stream of nitrogen. This creates a hydroxyl-terminated surface.

-

Place the activated substrates in a reaction vessel and add anhydrous toluene to cover them.

-

Add distilled triethylamine (as a base) and Methyl 2,4,6-trimethylbenzenesulfonate to the toluene.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours under an inert atmosphere.

-

After the reaction, cool the vessel to room temperature.

-

Remove the substrates and rinse them sequentially with toluene, acetone, and isopropanol.

-

Dry the modified substrates with a stream of nitrogen.

-

Characterize the surface modification using contact angle goniometry (to measure the change in hydrophobicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm the presence of additional carbon), and Atomic Force Microscopy (AFM) (to assess surface morphology).

Conclusion and Future Outlook

Methyl 2,4,6-trimethylbenzenesulfonate stands as a promising, yet underexplored, reagent for materials science. Its capacity to act as a methylating agent, combined with the steric and hydrophobic characteristics of its mesityl group, provides a compelling basis for its application in polymer modification, surface engineering, and the synthesis of novel organic electronic materials. The foundational protocols provided in this guide are intended to catalyze further investigation into this versatile molecule. Future research should focus on quantifying the efficiency of its reactions in various material systems, exploring the properties of the resulting materials, and expanding its application to other areas such as the development of novel photoresists or functional coatings. As our understanding of this molecule deepens, Methyl 2,4,6-trimethylbenzenesulfonate is poised to become a valuable tool in the materials scientist's arsenal.

References

-

Wikipedia. Methyl methanesulfonate. [Link]

-

Lang, X., et al. (2022). Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers. Polymer Chemistry, 13, 5905-5911. [Link]

-

Beier, F., et al. (1979). Synthesis and properties of poly(2,4,6-trimethylstyrene). Die Makromolekulare Chemie, 180(9), 1979-1986. [Link]

-

Khan, A. H., et al. (2016). Identifying orthogonal solvents for solution processed organic transistors. Organic Electronics, 37, 132-139. [Link]

Sources

- 1. Methyl 2,4,6-trimethylbenzenesulfonate | CymitQuimica [cymitquimica.com]

- 2. keyorganics.net [keyorganics.net]

- 3. Methyl methanesulfonate - Wikipedia [en.wikipedia.org]

- 4. Modulating the reactivity of polymer with pendant ester groups by methylation reaction for preparing functional polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

An In-depth Technical Guide to the Derivatives of Methyl 2,4,6-trimethylbenzenesulfonate and Their Properties

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2,4,6-trimethylbenzenesulfonate and its derivatives, compounds of significant interest in modern organic synthesis and medicinal chemistry. The unique steric and electronic properties imparted by the 2,4,6-trimethylbenzenesulfonyl (mesityl) moiety offer distinct advantages in various applications, from serving as a robust protecting group to acting as a key building block in the synthesis of complex molecules with therapeutic potential. This document delves into the synthesis, physicochemical properties, and diverse applications of these compounds, with a particular focus on their relevance in drug discovery and development. Detailed experimental protocols, comparative data, and mechanistic insights are provided to equip researchers with the practical knowledge required to effectively utilize this versatile class of molecules.

Introduction: The Significance of the 2,4,6-Trimethylbenzenesulfonyl Moiety

In the landscape of organic chemistry, the sulfonate ester is a ubiquitous functional group, valued for its role as a good leaving group in nucleophilic substitution reactions and as a protecting group for alcohols.[1] Among the various arylsulfonates, those bearing sterically demanding groups on the aromatic ring exhibit unique reactivity and stability profiles. Methyl 2,4,6-trimethylbenzenesulfonate, and its parent acid, are exemplars of such sterically hindered sulfonates. The three methyl groups on the benzene ring create a sterically congested environment around the sulfonyl group, which significantly influences its chemical behavior.

This steric hindrance is not a liability but rather a key feature that chemists can exploit. It modulates the electrophilicity of the sulfur atom and the stability of the ester linkage, offering a nuanced tool for selective chemical transformations.[1] This guide will explore the synthesis of the parent methyl ester and its conversion into a variety of derivatives, with a particular emphasis on their properties and applications in the synthesis of pharmaceutically relevant compounds.

Synthesis and Physicochemical Properties of Methyl 2,4,6-trimethylbenzenesulfonate

The primary precursor for the synthesis of Methyl 2,4,6-trimethylbenzenesulfonate is 2,4,6-trimethylbenzenesulfonyl chloride, also known as mesitylenesulfonyl chloride. This starting material is commercially available and can be synthesized by the chlorosulfonation of mesitylene.

Synthesis of the Parent Ester

The synthesis of Methyl 2,4,6-trimethylbenzenesulfonate is typically achieved through the esterification of 2,4,6-trimethylbenzenesulfonyl chloride with methanol in the presence of a base to neutralize the hydrochloric acid byproduct.

DOT Script for Synthesis of Methyl 2,4,6-trimethylbenzenesulfonate:

Caption: General synthesis of Methyl 2,4,6-trimethylbenzenesulfonate.

Physicochemical Properties

Understanding the physical and chemical properties of Methyl 2,4,6-trimethylbenzenesulfonate is crucial for its effective application.

| Property | Value | Reference |

| Molecular Formula | C10H14O3S | [2] |

| Molecular Weight | 214.28 g/mol | [2] |

| LogP | 3.02770 | [2] |

| PSA (Polar Surface Area) | 51.75 Ų | [2] |

The relatively high LogP value indicates a significant nonpolar character, which influences its solubility in organic solvents.

Applications in Organic Synthesis and Drug Development

The derivatives of Methyl 2,4,6-trimethylbenzenesulfonate are diverse, with each class of compounds exhibiting unique properties and applications.

Role as a Methylating Agent

Methyl 2,4,6-trimethylbenzenesulfonate can serve as a methylating agent, offering an alternative to more common reagents like dimethyl sulfate (DMS) and methyl iodide (MeI).[3] A key advantage is its stability in neutral and weakly acidic conditions, where agents like DMS might decompose.[3][4] This stability simplifies reaction control and can lead to improved process efficiency.[3] However, it is important to note that, like other sulfonate esters, it is considered a potential genotoxic impurity in drug substances.[3][4]

Comparative Overview of Methylating Agents:

| Agent | Reactivity | Advantages | Disadvantages |

| Methyl 2,4,6-trimethylbenzenesulfonate | Moderate | Stable in neutral/weakly acidic conditions | Potential genotoxic impurity |

| Dimethyl Sulfate (DMS) | High | Cost-effective, highly reactive | Extremely toxic, probable human carcinogen |

| Methyl Iodide (MeI) | High | Excellent leaving group, rapid reactions | Volatile, high cost, suspected carcinogen |

| Diazomethane (CH₂N₂) | Very High | Clean reactions (N₂ byproduct) | Extremely toxic and explosive |

The 2,4,6-Trimethylbenzenesulfonyl Group in Protecting Group Chemistry

The steric hindrance of the mesityl group makes 2,4,6-trimethylbenzenesulfonate esters more resistant to nucleophilic attack compared to less hindered sulfonates.[1] This property is valuable in protecting group strategies where robustness is required.

Cleavage and Stability:

The stability of sulfonate esters is a critical consideration in their use as protecting groups. Generally, sterically hindered sulfonates like mesitylenesulfonates show increased stability.[1] Cleavage of such robust protecting groups often requires forcing conditions. For instance, while some simple sulfonates can be cleaved with NaOH, highly hindered esters may necessitate refluxing in strong acids like 48% HBr.[1] A recent development has shown that the S-O bond of aryl sulfonate esters can be cleaved under mild, visible light-induced conditions, offering a novel deprotection strategy.[5][6]

Derivatives with Biological Activity: The Case of 2,4,6-Trimethylbenzenesulfonyl Hydrazones

A significant class of derivatives with well-documented biological activity is the 2,4,6-trimethylbenzenesulfonyl hydrazones. These compounds are synthesized through the condensation reaction of 2,4,6-trimethylbenzenesulfonohydrazide with various aldehydes.[7][8]

DOT Script for Synthesis of 2,4,6-Trimethylbenzenesulfonyl Hydrazones:

Caption: Synthesis of 2,4,6-trimethylbenzenesulfonyl hydrazones.